Ciforadenant is a small molecule classified as an adenosine A2A receptor (ADORA2A) antagonist. [] It is currently being investigated for its potential antineoplastic activity. [] In the field of scientific research, ciforadenant serves as a valuable tool for studying adenosine signaling pathways and their role in immune regulation, particularly within the context of the tumor microenvironment.
Ciforadenant exerts its effects by selectively and reversibly binding to ADORA2A. [] These receptors are found on the surface of various immune cells, including T lymphocytes, natural killer (NK) cells, macrophages, and dendritic cells (DCs). [] In the tumor microenvironment (TME), tumor cells release adenosine, which can suppress the anti-tumor activity of these immune cells by binding to ADORA2A. Ciforadenant prevents this adenosine-mediated immunosuppression by blocking the interaction between adenosine and ADORA2A. [] This blockade allows the immune system to mount a more effective anti-tumor response. []
Ciforadenant is used in research to explore how blocking adenosine signaling through ADORA2A can enhance the effectiveness of cancer immunotherapy. [] Studies have explored its use in combination with other immunotherapies, such as PD-1 inhibitors like atezolizumab and nivolumab, as well as CTLA-4 inhibitors like ipilimumab. [, , ]
Research utilizes ciforadenant to identify potential biomarkers that can predict which patients are most likely to benefit from ADORA2A antagonist therapy. For example, studies have investigated the association between an adenosine-regulated gene expression signature in tumor biopsies and clinical responses to ciforadenant. [] Another area of investigation is the role of CD68+ tumor-associated myeloid cells as a potential target of adenosine signaling and their association with ciforadenant response. []
While much of the research on ciforadenant has focused on renal cell carcinoma (RCC), studies are also exploring its potential in other cancer types, such as metastatic castration-resistant prostate cancer (mCRPC). []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: